molecular formula C20H18ClF3N6S B2590022 3-Amino-3-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-cyano-n-phenyl-2-propenethioamide CAS No. 338959-69-6

3-Amino-3-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-cyano-n-phenyl-2-propenethioamide

Cat. No.: B2590022
CAS No.: 338959-69-6
M. Wt: 466.91
InChI Key: CRRWVTQXZLUOES-BMRADRMJSA-N
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Description

3-Amino-3-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-cyano-n-phenyl-2-propenethioamide is a useful research compound. Its molecular formula is C20H18ClF3N6S and its molecular weight is 466.91. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

One notable application of related compounds involves their potential in antitumor activities. Compounds structurally similar to 3-Amino-3-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-cyano-n-phenyl-2-propenethioamide have been synthesized and evaluated for their cytotoxic activity against various tumor cell lines both in vitro and in vivo. Some derivatives have exhibited potent antitumor activity, specifically against human carcinoma cells, without causing undesirable effects in mice models (Naito et al., 2005).

Insecticidal Activity

Moreover, analogs of the compound have been used as a basis for the design and synthesis of novel insecticides. These compounds have displayed notable biological activities against certain pests, showcasing potential as new insecticides with unique modes of action (Cai et al., 2010).

Antimicrobial and Antituberculosis Activity

Additionally, compounds with similar structures have been synthesized and shown to possess antimicrobial activity. Some derivatives have demonstrated significant activity against various bacterial and fungal strains. Furthermore, certain compounds have shown comparable potency to standard drugs in inhibiting the Mycobacterium tuberculosis strain (Patel et al., 2011), (Patel et al., 2012).

Properties

IUPAC Name

(E)-3-amino-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-cyano-N-phenylprop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N6S/c21-16-10-13(20(22,23)24)12-27-18(16)30-8-6-29(7-9-30)17(26)15(11-25)19(31)28-14-4-2-1-3-5-14/h1-5,10,12H,6-9,26H2,(H,28,31)/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRWVTQXZLUOES-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=C(C#N)C(=S)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=C(\C#N)/C(=S)NC3=CC=CC=C3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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